molecular formula C15H16N2O2 B7527273 N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide

Katalognummer B7527273
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: RQTZOVNMSRPSIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has been shown to have potential as a therapeutic agent in the treatment of cancer and other diseases.

Wirkmechanismus

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide inhibits the activity of CK2, which is overexpressed in many types of cancer. CK2 is involved in many cellular processes that are dysregulated in cancer, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide leads to the inhibition of these processes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, and to have potential as a therapeutic agent in the treatment of viral infections. N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects, and to have potential as a therapeutic agent in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 in some experimental systems.

Zukünftige Richtungen

There are several future directions for research on N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide. One area of focus is the development of more potent CK2 inhibitors that can achieve complete inhibition of CK2 in all experimental systems. Another area of focus is the identification of biomarkers that can be used to predict response to N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide in cancer patients. Finally, there is interest in exploring the potential of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide in the treatment of other diseases, such as viral infections and neurodegenerative diseases.

Synthesemethoden

The synthesis of N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide involves several steps, including the reaction of 2-chloro-4-nitrobenzoic acid with cyclopropylmethylamine to form 2-chloro-4-(cyclopropylmethylamino)benzoic acid. This intermediate is then reacted with methylamine to form N-(cyclopropylmethyl)-2-nitro-4-methylbenzamide, which is subsequently reduced to the corresponding amine. The amine is then reacted with 2-oxo-1H-quinoline-4-carboxylic acid to form N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.

Eigenschaften

IUPAC Name

N-(cyclopropylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17(9-10-6-7-10)15(19)12-8-14(18)16-13-5-3-2-4-11(12)13/h2-5,8,10H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTZOVNMSRPSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.